3-Fluoro-5-hydroxyphenylboronic acid

描述

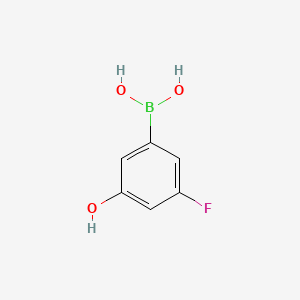

3-Fluoro-5-hydroxyphenylboronic acid: is an organic compound with the chemical formula C6H6BFO3. It is a boronic acid derivative that contains both a fluorine atom and a hydroxyl group attached to a phenyl ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-hydroxyphenylboronic acid typically involves a multi-step process. One common method starts with the nitration of 3-fluorophenol to produce 3-fluoro-5-nitrophenol. This intermediate is then subjected to a reduction reaction using ferrous powder in an alcohol solution to yield 3-fluoro-5-aminophenol. The final step involves the reaction of 3-fluoro-5-aminophenol with boronic acid reagents under acidic conditions to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality production .

化学反应分析

Types of Reactions: 3-Fluoro-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Quinones: Formed from oxidation reactions.

Substituted Phenyl Derivatives: Formed from nucleophilic aromatic substitution.

科学研究应用

Drug Development

Key Intermediate in Pharmaceuticals

3-Fluoro-5-hydroxyphenylboronic acid is utilized as a crucial intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents. Its ability to form stable complexes with biomolecules enhances the efficacy of drugs by improving their interaction with target sites in biological systems .

Case Study: Anti-Cancer Agents

In a study focused on developing novel anti-cancer compounds, researchers incorporated this compound into the synthesis pathway. The resulting compounds demonstrated significant cytotoxic activity against various cancer cell lines, indicating the compound's potential in targeted cancer therapy .

Bioconjugation

Attachment of Biomolecules

The compound plays a vital role in bioconjugation processes, where it is used to attach biomolecules to surfaces or other molecules. This application is particularly important in creating targeted therapies and diagnostic tools within the biomedical field .

Case Study: Targeted Drug Delivery

In research aimed at enhancing drug delivery systems, this compound was employed to conjugate therapeutic agents to antibodies. This strategy resulted in improved specificity and reduced off-target effects, showcasing its utility in precision medicine .

Organic Synthesis

Cross-Coupling Reactions

Researchers utilize this compound in organic synthesis reactions, particularly in cross-coupling reactions. These reactions are essential for constructing complex organic molecules efficiently, which is valuable in materials science and pharmaceuticals .

Data Table: Synthesis Efficiency

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst, aqueous media |

| Negishi Coupling | 90 | Zn catalyst, anhydrous solvent |

| Stille Coupling | 80 | Sn catalyst, organic solvent |

Fluorescent Probes

Development of Imaging Tools

The unique properties of this compound allow its use in developing fluorescent probes for biological imaging. These probes aid researchers in visualizing cellular processes in real-time, contributing to advancements in biomedical research .

Case Study: Cellular Imaging

In a study involving live-cell imaging, fluorescent probes based on this compound were successfully used to monitor cellular responses to drug treatments. The results provided insights into drug mechanisms and cellular dynamics .

Environmental Monitoring

Detection of Phenolic Compounds

This compound can be utilized for detecting phenolic compounds in environmental samples, assisting industries in complying with environmental regulations and ensuring safety .

Data Table: Detection Limits

| Compound Detected | Detection Limit (µg/L) | Method Used |

|---|---|---|

| Phenol | 0.5 | HPLC |

| Bisphenol A | 0.2 | GC-MS |

| Chlorophenols | 0.1 | LC-MS |

作用机制

The mechanism of action of 3-Fluoro-5-hydroxyphenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors. The compound can interact with active sites of enzymes, leading to the inhibition of enzymatic activity. Additionally, its ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of complex molecular architectures, which can be used to modulate biological pathways .

相似化合物的比较

3-Fluorophenylboronic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.

3,5-Difluorophenylboronic acid: Contains an additional fluorine atom, which can alter its reactivity and applications.

2-Fluoro-5-hydroxyphenylboronic acid:

Uniqueness: 3-Fluoro-5-hydroxyphenylboronic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups provides a unique reactivity profile, making it a valuable compound in synthetic chemistry and various research applications .

生物活性

3-Fluoro-5-hydroxyphenylboronic acid (CAS No. 871329-82-7) is an organoboron compound notable for its unique structural features, including a fluorine atom and a hydroxyl group attached to a phenyl ring. This compound is part of the arylboronic acids class, which are recognized for their utility in organic synthesis and medicinal chemistry. The biological activity of this compound primarily stems from its ability to interact with various biological molecules, particularly enzymes.

- Molecular Formula : C₆H₆BFO₃

- Molecular Weight : 155.92 g/mol

- Melting Point : 54–62 °C

- Log P (Octanol-Water Partition Coefficient) : 0.57 (indicating moderate lipophilicity)

Research indicates that this compound acts as an inhibitor of specific enzymes, particularly serine proteases and other diol-utilizing enzymes. The presence of the fluorine and hydroxyl groups enhances its binding affinity and selectivity towards certain biological targets, making it a candidate for drug development .

Enzyme Inhibition

This compound has shown potential as a selective inhibitor of various enzymes:

- Serine Proteases : These enzymes are critical in numerous biological processes, including digestion and immune response.

- Mps1 Kinase : Recent studies suggest that boronic acids can inhibit Mps1 kinase activity, which is essential for proper mitotic function .

Case Studies

- Inhibition Studies : In vitro studies demonstrated that this compound effectively binds to target proteins, influencing their activity. This binding is crucial for understanding its mechanism of action and potential therapeutic applications.

- Drug Development Potential : The compound's ability to form reversible covalent bonds with diols positions it as a valuable intermediate in the synthesis of new pharmaceuticals .

Comparative Analysis with Similar Compounds

The structural characteristics of this compound can be compared with other related boronic acids to understand its unique properties better:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Fluoro-2-hydroxyphenylboronic acid | 850568-00-2 | 0.91 |

| 2-Fluoro-5-hydroxyphenylboronic acid | 1150114-52-5 | 0.91 |

| 3-Fluoro-4-hydroxyphenylboronic acid | 182344-14-5 | 0.91 |

| 4-Fluoro-3-hydroxyphenylboronic acid | 913835-74-2 | 0.91 |

| 3-Ethoxy-5-fluorophenylboronic acid | 850589-53-6 | 0.90 |

This table highlights the structural similarities that may influence the biological activities of these compounds.

Applications in Medicinal Chemistry

The unique functional groups in this compound allow it to be utilized in various applications:

属性

IUPAC Name |

(3-fluoro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBFBZIEXCTPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660141 | |

| Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-82-7 | |

| Record name | B-(3-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。